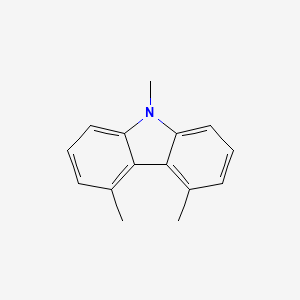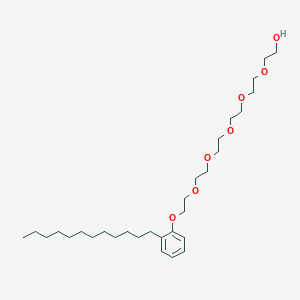
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound known for its surfactant properties. It is a member of the polyoxyethylene ethers family, which are widely used in various industrial applications due to their ability to reduce surface tension and enhance the solubility of hydrophobic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the alkylation of dodecylphenol followed by ethoxylation. The alkylation reaction is conducted using a branched internal olefin as the raw material, resulting in branched dodecylphenol. This intermediate is then reacted with ethylene oxide under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors for the ethoxylation step to ensure complete reaction and high yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols.
Substitution: Commonly involves the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of hydrophobic and hydrophilic phases, thereby stabilizing emulsions and dispersions. The molecular targets include hydrophobic compounds, which are solubilized by the formation of micelles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylphenol Ethoxylates: Similar in structure but with varying lengths of the ethoxylate chain.
Nonylphenol Ethoxylates: Another class of surfactants with a similar mechanism of action but different hydrophobic tail groups.
Uniqueness
17-(2-Dodecylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its specific ethoxylate chain length, which provides optimal surfactant properties for certain applications. Its ability to reduce surface tension more effectively than some other surfactants makes it particularly valuable in industrial and research settings .
Eigenschaften
CAS-Nummer |
39973-23-4 |
|---|---|
Molekularformel |
C30H54O7 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-dodecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C30H54O7/c1-2-3-4-5-6-7-8-9-10-11-14-29-15-12-13-16-30(29)37-28-27-36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31/h12-13,15-16,31H,2-11,14,17-28H2,1H3 |
InChI-Schlüssel |
SZHPVTKOMKJSBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


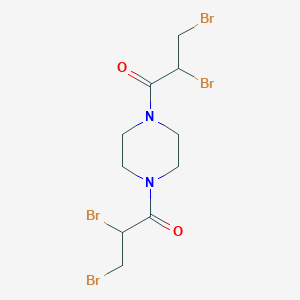
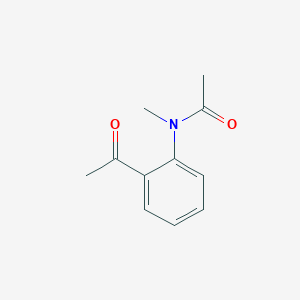
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
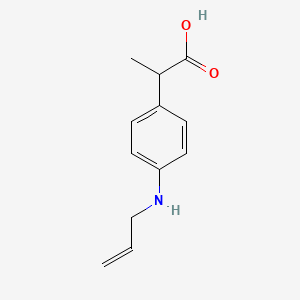
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
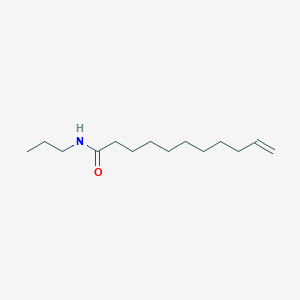
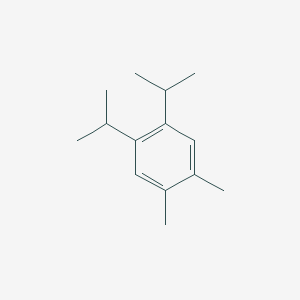

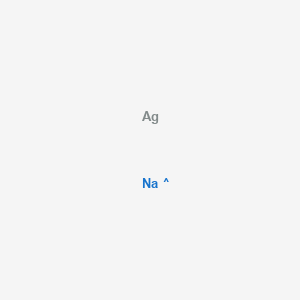
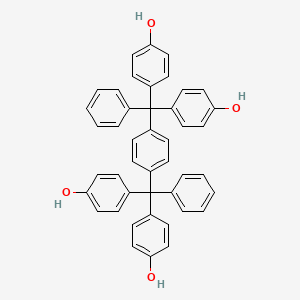
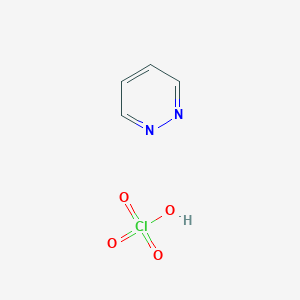
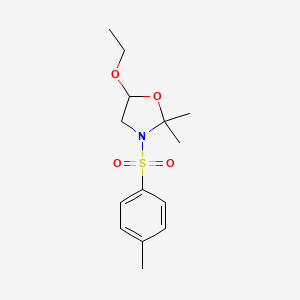
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
